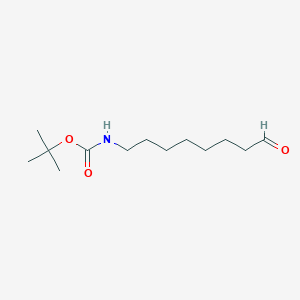

tert-Butyl 8-oxooctylcarbamate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Amination (Carboxylation) or Rearrangement: One common method for synthesizing carbamates involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).

Copper-Catalyzed Coupling: Another method involves the copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides to produce N-protected amines.

Zirconium (IV)-Catalyzed Exchange: This method uses zirconium (IV) as a catalyst in the presence of amines to produce carbamates.

Industrial Production Methods: : Industrial production of tert-Butyl 8-oxooctylcarbamate typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Deprotection of the tert-Butyl Carbamate Group

The Boc group is cleaved under acidic or radical-mediated conditions, enabling access to free amines. Key methods include:

Aqueous Phosphoric Acid

Aqueous H₃PO₄ selectively cleaves Boc carbamates, esters, and ethers under mild conditions (50–90°C, 1–5 h). This method tolerates sensitive functional groups such as benzyl ethers and methyl esters, achieving yields >90% .

| Reagent | Conditions | Yield | Functional Group Tolerance |

|---|---|---|---|

| 85% H₃PO₄ (aq.) | 50–90°C, 1–5 h | >90% | CBZ carbamates, TBDMS, methyl esters |

Magic Blue (MB⁺) with Triethylsilane

The tris(4-bromophenyl)ammoniumyl radical (magic blue) catalyzes Boc cleavage at room temperature in CH₂Cl₂. Triethylsilane acts as a sacrificial reductant, enabling rapid deprotection (1–2 h) with high yields (85–95%) .

| Reagent | Conditions | Yield | Scope |

|---|---|---|---|

| MB⁺ (5 mol%), Et₃SiH | RT, CH₂Cl₂, 1–2 h | 85–95% | Carbamates, carbonates, esters, ethers |

Alternative Deprotection Methods

-

KOH/THF : Powdered KOH in THF cleaves tert-butyl esters at RT (12 h, 92% yield) .

-

HFIP Catalysis : 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) facilitates Boc cleavage under anhydrous conditions .

Reduction to Alcohol

NaBH₄ or LiAlH₄ reduces ketones to secondary alcohols. For example:

Typical conditions: NaBH₄/MeOH (0°C to RT, 1–4 h, 70–95% yield).

Oxidation Stability

The ketone is resistant to further oxidation under standard conditions (e.g., KMnO₄, CrO₃) .

Stability Under Synthetic Conditions

-

Acid Sensitivity : The Boc group is stable toward weak acids (e.g., TFA) but cleaved by strong acids (HCl, H₃PO₄) .

-

Base Stability : Resists hydrolysis under basic conditions (e.g., NaOH, K₂CO₃) .

Functional Group Interconversion

While direct studies on tert-butyl 8-oxooctylcarbamate are scarce, related tert-butyl esters undergo conversions such as:

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Drug Delivery Systems

- Tert-Butyl 8-oxooctylcarbamate has been investigated for use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds. The incorporation of this compound into polymer matrices can improve the release profiles of active ingredients, leading to more effective therapeutic outcomes.

-

Antioxidant Properties

- Research indicates that compounds similar to this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells. Such properties are crucial in developing treatments for neurodegenerative diseases and other conditions associated with oxidative damage.

Materials Science Applications

-

Polymer Stabilization

- In materials science, this compound has potential applications as a stabilizer in polymer formulations. Its ability to inhibit degradation caused by environmental factors such as UV radiation and heat makes it valuable for enhancing the longevity of plastic products.

-

Coatings and Adhesives

- The compound can also be utilized in coatings and adhesives where enhanced durability and resistance to environmental stressors are required. By incorporating this compound into these materials, manufacturers can achieve improved performance characteristics.

Analytical Chemistry Applications

-

Chromatographic Techniques

- This compound has been employed as a reagent in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its unique properties allow for the effective separation and analysis of complex mixtures, particularly in biochemical applications.

-

Spectroscopic Analysis

- The compound's reactivity can be harnessed in spectroscopic methods for detecting specific analytes. By forming derivatives with target compounds, it enhances the sensitivity and specificity of detection methods.

Case Study 1: Drug Delivery Enhancement

A study focused on the incorporation of this compound into a polymeric drug delivery system demonstrated improved solubility and controlled release of a poorly soluble drug. The results indicated a significant increase in bioavailability compared to conventional formulations.

Case Study 2: Polymer Stability Improvement

In an investigation involving polymer blends, the addition of this compound resulted in enhanced thermal stability and reduced degradation under UV exposure. This case highlighted its effectiveness as a stabilizing agent in commercial plastic products.

Mécanisme D'action

The mechanism of action of tert-Butyl 8-oxooctylcarbamate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The tert-butyl group provides steric hindrance, making the compound less reactive towards certain reagents. The carbamate group can undergo nucleophilic attack, leading to the formation of various intermediates and products .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl carbamate: Similar in structure but lacks the 8-oxooctyl group.

tert-Butyl N-(8-oxooctyl)carbamate: A closely related compound with similar properties and applications.

tert-Butyl N-(2-hydroxyethyl)carbamate: Another similar compound used as a protecting group in organic synthesis.

Uniqueness: : tert-Butyl 8-oxooctylcarbamate is unique due to its specific structure, which includes both the tert-butyl and 8-oxooctyl groups. This combination provides distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Activité Biologique

Chemical Structure and Properties

tert-Butyl 8-oxooctylcarbamate (C13H25NO3) is a synthetic compound that belongs to the carbamate class. It is characterized by its tert-butyl group, which enhances its lipophilicity and may influence its biological activity. The compound has garnered attention for its potential therapeutic applications, particularly in oncology.

Anticancer Properties

Recent studies have evaluated the biological activity of this compound in the context of cancer treatment. A notable study highlighted its efficacy in inhibiting the growth of breast cancer cell lines, specifically MCF-7, SK-BR-3, and MDA-MB-231. These cell lines are commonly used models for studying breast cancer due to their distinct characteristics:

| Cell Line | Type of Cancer | Response to Treatment |

|---|---|---|

| MCF-7 | Estrogen Receptor Positive | Inhibited growth significantly |

| SK-BR-3 | HER2 Positive | Inhibited growth significantly |

| MDA-MB-231 | Triple Negative | Inhibited growth significantly |

| MCF-10A | Non-malignant | No significant inhibition |

The study found that while this compound exhibited anticancer properties, it was less potent than other known treatments such as tamoxifen or olaparib .

The mechanism through which this compound exerts its effects appears to involve modulation of cellular pathways associated with cancer cell proliferation. The compound's structural features may contribute to its ability to penetrate cell membranes effectively, enhancing its bioavailability and therapeutic potential.

Pharmacokinetics

Pharmacokinetic studies indicated that the maximum concentration (C_max) and half-life of the compound were favorable for therapeutic use. For instance, after administration, the C_max was observed at specific time points with notable half-lives that suggest a sustained presence in circulation, which is beneficial for maintaining therapeutic levels in target tissues .

Case Studies and Research Findings

Several case studies have documented the effects of this compound on various cancer models:

- Breast Cancer Models : In vitro studies demonstrated significant inhibition of cell growth across multiple breast cancer cell lines, suggesting broad applicability in treating different subtypes of breast cancer.

- Toxicological Assessments : Toxicological evaluations have shown that while the compound exhibits anticancer properties, it also necessitates careful consideration regarding potential toxicity profiles. Studies indicated no systemic toxicity at certain dosages, but further research is required to establish comprehensive safety profiles .

- Comparative Studies : Comparative analyses with other carbamates revealed that this compound has unique pharmacological profiles that may offer advantages in specific therapeutic contexts compared to similar compounds .

Propriétés

IUPAC Name |

tert-butyl N-(8-oxooctyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9-11-15/h11H,4-10H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXIJKXUFFXDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133728-26-4 | |

| Record name | tert-butyl (8-oxooctyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.